

An In-depth Technical Guide to N-Acetylphthalimide: Structure and Reactivity

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **N-Acetylphthalimide**

Cat. No.: **B167482**

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N-Acetylphthalimide is a versatile chemical compound that holds significant importance in modern organic synthesis.^[1] As an imide derivative of phthalic anhydride, its unique structural features and reactivity make it a valuable building block for a wide range of chemical transformations. This guide provides a comprehensive overview of the structure, properties, synthesis, and reactivity of **N-Acetylphthalimide**, tailored for researchers, scientists, and professionals in drug development.

Chemical Structure and Properties

N-Acetylphthalimide, with the chemical formula $C_{10}H_7NO_3$, consists of a phthalimide core N-acylated with an acetyl group.^{[2][3]} The presence of the electron-withdrawing acetyl and phthaloyl groups significantly influences the electronic properties and reactivity of the molecule. The IUPAC name for this compound is 2-acetylisoindole-1,3-dione.^[2]

Below is a diagram illustrating the chemical structure of **N-Acetylphthalimide**.

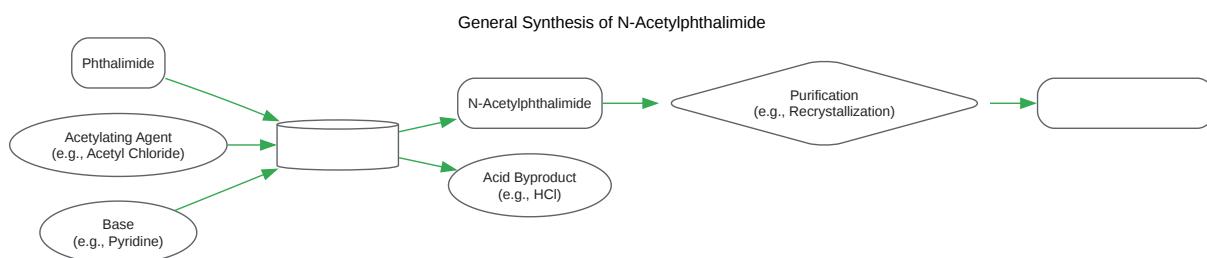
Caption: Chemical structure of **N-Acetylphthalimide**.

Table 1: Physicochemical Properties of **N-Acetylphthalimide**

Property	Value	Reference
CAS Number	1971-49-9	[1][3]
Molecular Formula	C ₁₀ H ₇ NO ₃	[2][3]
Molecular Weight	189.17 g/mol	[1][2][3]
IUPAC Name	2-acetylisoindole-1,3-dione	[2]
Melting Point	139 °C	[4]
Appearance	White solid	[5]
InChI Key	INZUQGFQRYAKQQ- UHFFFAOYSA-N	[1][2]

Synthesis of N-Acetylphthalimide

The most common and straightforward method for synthesizing **N-Acetylphthalimide** is through the direct acylation of phthalimide.[1] This typically involves the reaction of phthalimide with an acetylating agent such as acetyl chloride or acetic anhydride.[1] The reaction is often carried out in the presence of a base, like pyridine, to neutralize the acid byproduct.[1]



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Caption: Workflow for the synthesis of **N**-**Acetylphthalimide**.

Experimental Protocol: Synthesis from Phthalimide and Acetyl Chloride

This protocol describes a general procedure for the laboratory synthesis of **N**-**Acetylphthalimide**.

Materials:

- Phthalimide
- Acetyl chloride
- Pyridine (or another suitable base)
- Anhydrous solvent (e.g., Dichloromethane or Chloroform)
- Ice bath
- Magnetic stirrer and stir bar
- Round-bottom flask
- Dropping funnel
- Standard workup and purification apparatus (separatory funnel, rotary evaporator, recrystallization glassware)

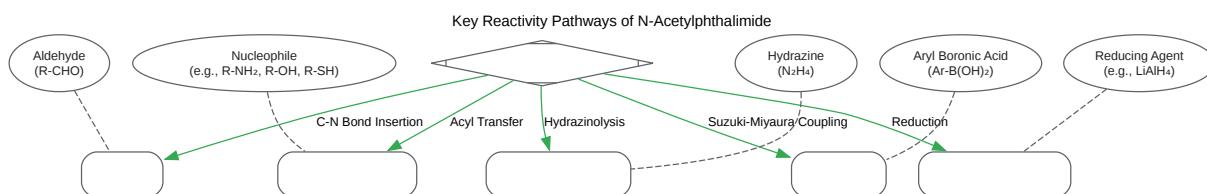
Procedure:

- Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve phthalimide in an anhydrous solvent. Cool the flask in an ice bath to 0-5 °C.
- Addition of Base: Slowly add pyridine to the cooled solution while stirring.

- **Addition of Acetylating Agent:** Add acetyl chloride dropwise to the reaction mixture via a dropping funnel over a period of 15-30 minutes, ensuring the temperature remains low.
- **Reaction:** After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for several hours, or until the reaction is complete (monitored by TLC).
- **Workup:** Quench the reaction by slowly adding cold water. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with dilute HCl, saturated NaHCO_3 solution, and brine.
- **Isolation:** Dry the organic layer over anhydrous MgSO_4 or Na_2SO_4 , filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
- **Purification:** Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure **N-Acetylphthalimide**.

Reactivity of N-Acetylphthalimide

N-Acetylphthalimide's reactivity is primarily dictated by its electrophilic carbonyl groups, making it susceptible to nucleophilic attack.^[1] The acetyl group can also act as a leaving group, enabling acyl transfer reactions.



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Caption: Overview of **N-Acetylphthalimide**'s key reactions.

Acyl Transfer Reactions

N-Acetylphthalimide serves as an effective acyl transfer reagent, capable of N-acylating amines to introduce an acetyl group.^[1] It can also be used to prepare thiol esters by reacting with thiols.^[1]

- Reaction with Amines: With primary amines, **N-Acetylphthalimide** can yield N-alkyl or arylphthalimides and acetamide, while it acetylates secondary amines.^[6]
- Reaction with Thiols: In the presence of potassium fluoride on alumina, N-acylphthalimides react with various thiols to produce thiol esters in good yields.^[1]

Cross-Coupling Reactions

N-acylphthalimides, including **N-Acetylphthalimide**, are valuable precursors in modern cross-coupling methodologies.^[1] They are bench-stable and highly reactive precursors for acyl-metal intermediates.^[1] For instance, in palladium-catalyzed Suzuki-Miyaura reactions, they can couple with aryl boronic acids to form diaryl ketones.^[1]

Formation of N,O-Acetals

A notable reaction of N-acylphthalimides is their ability to undergo a net C-N bond insertion with aldehydes.^[1] This reaction, often mediated by a lithium cation, leads to the formation of N,O-acetals, which are important functionalities in bioactive natural products and as synthetic intermediates.^[1]

Hydrolysis

The imide functionality in **N-Acetylphthalimide** can be hydrolyzed under basic or acidic conditions. For example, treatment with aqueous sodium hydroxide can lead to the opening of the phthalimide ring.^[6] The rate and mechanism of hydrolysis can be influenced by factors such as pH and the presence of catalysts.^{[7][8]}

Experimental Protocol: Hydrolysis of N-Alkylphthalimide

While specific to N-alkyl phthalimides, this protocol illustrates the general conditions for phthalimide ring opening.

Materials:

- N-substituted phthalimide
- Aqueous base (e.g., 5% Sodium Hydroxide) or acid (e.g., 5% Hydrochloric Acid)
- Ice bath
- Stirring apparatus

Procedure:

- Dissolution: Dissolve the N-substituted phthalimide in the aqueous base or acid solution.
- Reaction: Stir the solution at room temperature or with gentle heating. The reaction progress can be monitored by observing the dissolution of the starting material.
- Isolation (for acid product): If using a base for hydrolysis, cool the reaction mixture in an ice bath and acidify with a strong acid (e.g., HCl) to precipitate the phthalic acid derivative.[\[6\]](#)
- Purification: The product can be collected by filtration and purified by recrystallization.

Hydrazinolysis

Hydrazinolysis is a classic method for cleaving the phthalimide group to release a primary amine, a key step in the Gabriel synthesis.[\[5\]](#) However, the reaction conditions can be tuned. For instance, in the synthesis of N-phthaloylglycyl hydrazide, the presence of EDC/HOBt can lead to the hydrazinolysis of a carboxylic acid group while keeping the phthalimide group intact.[\[9\]](#)

Experimental Protocol: Hydrazinolysis for Amine Deprotection

Materials:

- Phthalimide-protected compound
- Hydrazine hydrate
- Solvent (e.g., Ethanol or THF)

Procedure:

- Reaction Setup: Dissolve the phthalimide-protected compound in the chosen solvent in a round-bottom flask.
- Addition of Hydrazine: Add hydrazine hydrate to the solution and stir the mixture at room temperature or under reflux.
- Reaction: The reaction typically results in the formation of a precipitate (phthalhydrazide).
- Workup: After the reaction is complete, the solvent may be evaporated. The residue is then treated with an acid (e.g., HCl) to protonate the desired amine and precipitate any remaining phthalhydrazide.
- Isolation: The phthalhydrazide is removed by filtration. The filtrate containing the amine hydrochloride salt can then be neutralized to yield the free primary amine.

Applications in Research and Drug Development

The versatile reactivity of **N-Acetylphthalimide** and related compounds makes them valuable in various fields, particularly in the synthesis of complex organic molecules and in medicinal chemistry.

- Synthetic Building Block: It is a key intermediate for constructing complex carbon skeletons, facilitating carbon-carbon bond formation, and synthesizing α -branched phthalimides.[\[1\]](#)
- Amine Synthesis: The phthalimide group is a well-established protecting group for primary amines, famously used in the Gabriel synthesis.[\[1\]](#)[\[5\]](#)
- Drug Discovery: The phthalimide scaffold is a recognized pharmacophore present in numerous biologically active compounds.[\[10\]](#)[\[11\]](#) Derivatives have shown a wide range of therapeutic potential, including anti-inflammatory, antimicrobial, antitumor, and anticonvulsant

activities.[10][12] Thalidomide and its analogs, lenalidomide and pomalidomide, are prominent examples of phthalimide-containing drugs.[10]

In conclusion, **N-Acetylphthalimide** is a compound of significant interest to the scientific community. Its well-defined structure and predictable reactivity provide a robust platform for the development of novel synthetic methodologies and the discovery of new therapeutic agents. A thorough understanding of its chemical properties is essential for leveraging its full potential in organic synthesis and drug development.

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- To cite this document: BenchChem. [An In-depth Technical Guide to N-Acetylphthalimide: Structure and Reactivity]. BenchChem, [2026]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b167482#n-acetylphthalimide-structure-and-reactivity-explained>]

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